4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane CAS number
4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane CAS number
An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane, a versatile alkynyl boronic ester. Its significance as a key building block in modern organic synthesis is explored, with a focus on its application in palladium-catalyzed cross-coupling reactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its synthesis, properties, reaction mechanisms, and safe handling protocols. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Compound Identification and Physicochemical Properties
4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane, also known as 1-propynylboronic acid pinacol ester, is a stable and readily handled source of the 1-propynyl nucleophile. The pinacolato group provides enhanced stability compared to the corresponding boronic acid, making it easier to store, handle, and purify, which translates to a longer shelf life and greater reliability in synthetic procedures.[1]
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CAS Number : 347389-75-7[2]
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Synonyms : 4,4,5,5-tetramethyl-2-(1-propynyl)-1,3,2-dioxaborolane, 1-Propynylboronic acid pinacol ester
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅BO₂ | |
| Molecular Weight | 166.03 g/mol | N/A |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | -20°C recommended | |
| InChI Key | FDQYQNRFYLSJOP-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
Organoboron compounds, particularly boronic esters, are pivotal intermediates in organic synthesis.[3] The synthesis of alkynyl pinacol esters like 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane can be achieved through several routes. A common and effective method involves the reaction of an alkynyl lithium or Grignard reagent with an appropriate borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane).
The causality behind this choice lies in the high nucleophilicity of the organometallic reagent, which readily attacks the electrophilic boron center of the borate ester. The subsequent workup yields the desired alkynyl boronic ester.
Caption: General workflow for the synthesis of the target compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane lies in its role as a coupling partner in carbon-carbon bond-forming reactions. These reactions are foundational in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds by coupling an organoboron reagent with an organohalide or triflate.[6][7] In this context, 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane serves as the organoboron partner, providing the propynyl moiety.
The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[5][6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligand on the palladium catalyst is critical for achieving high yields and can be tailored to the specific substrates.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira-Type Coupling
While the classic Sonogashira reaction couples a terminal alkyne with an organohalide using palladium and copper co-catalysis, alkynyl boronic esters can participate in related, copper-free or modified Sonogashira-type couplings.[8] Gold-catalyzed methodologies have also been developed for the cross-coupling of boronic acids with alkynyl iodine(III) reagents, showcasing the versatility of organoboron compounds in C(sp)-C(sp²) bond formation under mild conditions.[9][10] These reactions often exhibit high functional group tolerance and can be performed without external bases, representing a significant advantage.[9][10]
Caption: Logical relationship in a Sonogashira-type coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example and should be adapted based on the specific reactivity of the substrates and laboratory conditions. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[11][12]
Objective: To synthesize 1-phenyl-1-propyne from iodobenzene and 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane.
Materials:
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4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane (1.0 equiv)
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Iodobenzene (1.1 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
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Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground
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1,4-Dioxane, anhydrous
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Water, deionized
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane, Pd(PPh₃)₄, and K₃PO₄.
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Evacuate and backfill the flask with the inert gas three times.
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Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 solvent ratio).
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Add iodobenzene via syringe.
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Heat the reaction mixture to 80-90°C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water.
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Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the final product.
Safety, Handling, and Storage
Organoboron compounds require careful handling.[13] While pinacol esters are generally more stable than boronic acids, appropriate safety measures are mandatory.[1][14]
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General Handling : Handle in a well-ventilated area, preferably in a fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[15][16] Avoid contact with skin, eyes, and clothing.[11][17] Wash hands thoroughly after handling.[12]
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][15]
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18] The recommended storage temperature is -20°C to maintain long-term stability. Keep away from moisture, strong oxidizing agents, and strong acids.
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Spills and Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] Dispose of contents and container in accordance with local, regional, and national regulations.[16]
Hazard Statements (Typical for this class of compounds):
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H302: Harmful if swallowed.[15]
Conclusion
4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability, coupled with its reactivity in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura coupling, makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
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Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journals. [Link]
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Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Substrate scope for the cross‐coupling with boronic acid pinacol esters... ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
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4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Oakwood Chemical. [Link]
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(Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. [Link]
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Organoboron chemistry. Wikipedia. [Link]
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Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. [Link]
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Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
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The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Single-crystal X-ray structures a, The activated pinacol boronic ester,... ResearchGate. [Link]
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Organoborane or Organoboron compounds. Slideshare. [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
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Boron in Organic Synthesis. University of Wisconsin-Madison. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
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Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. National Institutes of Health (NIH). [Link]
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